2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, a heterocyclic scaffold known for its pharmacological versatility, including analgesic, anticancer, and enzyme-modulating activities . Structurally, it features:
- A thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring.
- A (3-fluorophenyl)methylsulfanyl group at position 2, introducing electron-withdrawing fluorine and sulfur-based lipophilicity.
- A 3-methoxyphenyl substituent at position 3, contributing electron-donating methoxy groups that may enhance binding to aromatic receptor pockets.
Its molecular formula is C₂₀H₁₇FN₂O₂S₂ (molecular weight: ~400.49 g/mol), closely resembling analogs in the thienopyrimidinone family .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c1-25-16-7-3-6-15(11-16)23-19(24)18-17(8-9-26-18)22-20(23)27-12-13-4-2-5-14(21)10-13/h2-7,10-11H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHXIOPKCQMJND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidinone core.
Introduction of the Fluorophenyl and Methoxyphenyl Groups: This is achieved through nucleophilic substitution reactions where the fluorophenyl and methoxyphenyl groups are introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Substituent Variations in Thieno[3,2-d]pyrimidin-4-one Derivatives
Key Observations :
- Fluorine Position : The target compound’s 3-fluorophenyl group (vs. BE62562’s 4-fluoro analog) may alter steric interactions in target binding pockets .
Pharmacological Activity Trends
Insights :
- Trifluoromethyl groups (e.g., in ) enhance lipophilicity and metabolic resistance, but the target compound’s methoxy group offers a balance between solubility and membrane permeability.
Biological Activity
The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.
Synthesis
The synthesis of thieno[3,2-d]pyrimidinones typically involves multi-step reactions including cyclization and functional group modifications. The specific compound can be synthesized through a series of reactions starting from readily available precursors, employing techniques such as:
- Condensation Reactions : To form the thieno[3,2-d]pyrimidine core.
- Substitution Reactions : To introduce the 3-fluorophenyl and methoxyphenyl groups.
- Thioether Formation : To attach the sulfanyl group.
Biological Evaluation
The biological activity of this compound has been evaluated through various assays focusing on its anti-cancer properties. Key findings from recent studies include:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines using the MTT assay. Preliminary results indicated significant growth inhibition in HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (gastric cancer) cell lines .
- IC50 Values : For example, certain derivatives within the thieno[3,2-d]pyrimidinone class exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anti-proliferative effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidinones. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) and electron-donating groups (like methoxy) significantly influences the compound's activity. For instance, compounds with a 3-fluorophenyl group showed enhanced potency compared to their non-fluorinated counterparts .
- Core Modifications : Alterations to the thienopyrimidine core can lead to variations in biological activity. Compounds with specific substitutions at positions 2 or 4 on the pyrimidine ring often demonstrate improved inhibitory effects against target enzymes or receptors .
Case Studies
Several studies have highlighted the effectiveness of thieno[3,2-d]pyrimidinones in preclinical models:
- Antitumor Activity : In one study, a derivative similar to our compound showed an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells and demonstrated low toxicity towards normal HEK293T cells .
- Kinase Inhibition : Another study found that certain thieno[3,2-d]pyrimidine derivatives inhibited EGFR kinase with IC50 values as low as 13 nM, showcasing their potential as targeted cancer therapies .
Q & A
Q. How to address discrepancies between computational docking predictions and experimental binding data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
